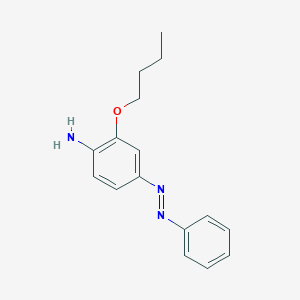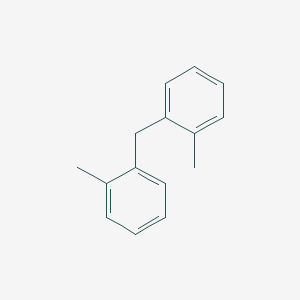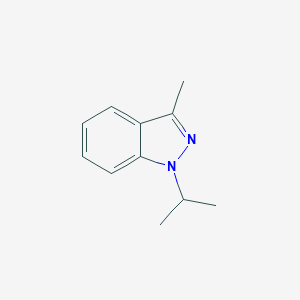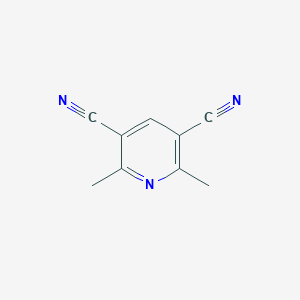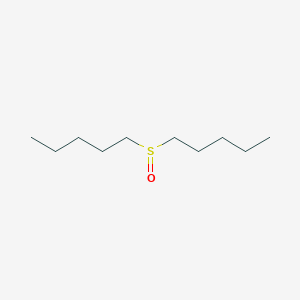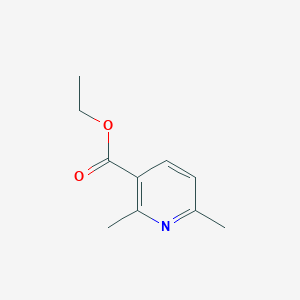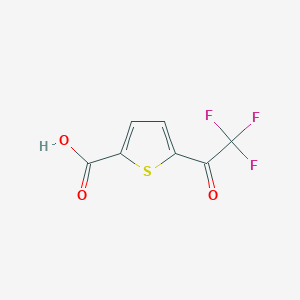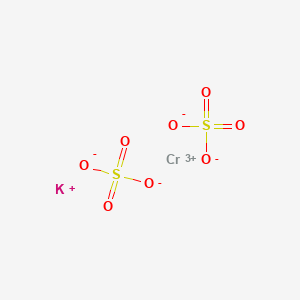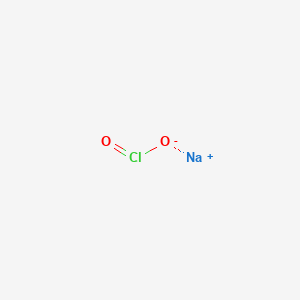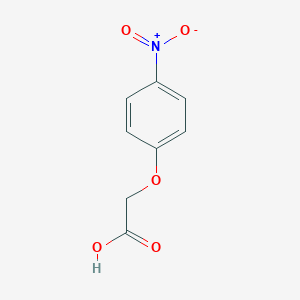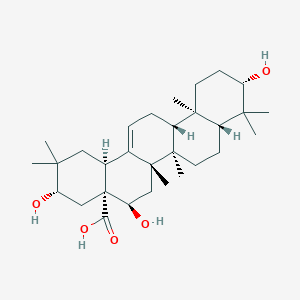
Acacic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acacic acid is a natural compound found in many plants, including Acacia farnesiana, Acacia nilotica, and Acacia catechu. It belongs to the class of flavonoids and has been known for its various pharmacological properties. Acacic acid has been widely studied for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and inflammation.
作用机制
The mechanism of action of acacic acid is not fully understood. However, it has been suggested that acacic acid exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has been reported to inhibit the activation of NF-κB, which is a key transcription factor involved in the regulation of inflammation and cancer. Acacic acid has also been shown to inhibit the activation of MAPKs, which play a critical role in the regulation of cell proliferation, differentiation, and apoptosis.
生化和生理效应
Acacic acid has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Acacic acid has also been reported to improve insulin sensitivity and glucose uptake in diabetic animals. Additionally, it has been shown to reduce oxidative stress and inflammation in various disease models.
实验室实验的优点和局限性
Acacic acid has several advantages for lab experiments. It is a natural compound that can be easily synthesized from luteolin. It has been extensively studied for its various pharmacological properties, and its mechanism of action is well-understood. However, acacic acid has some limitations for lab experiments. It is relatively unstable and can undergo degradation under certain conditions. Additionally, its bioavailability and pharmacokinetics are not well-understood, which may limit its therapeutic potential.
未来方向
There are several future directions for the study of acacic acid. One area of research is the development of novel synthetic methods for acacic acid and its analogs. Another area of research is the investigation of its pharmacokinetics and bioavailability to optimize its therapeutic potential. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion:
Acacic acid is a natural compound with various pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases. The synthesis of acacic acid involves the hydroxylation of luteolin and the methylation of the hydroxyl group. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways. Acacic acid has several advantages for lab experiments, but its bioavailability and pharmacokinetics are not well-understood. There are several future directions for the study of acacic acid, including the development of novel synthetic methods, investigation of its pharmacokinetics and bioavailability, and clinical trials to evaluate its safety and efficacy in humans.
科学研究应用
Acacic acid has been extensively studied for its various pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects. It has been shown to exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Acacic acid has also been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.
属性
CAS 编号 |
1962-14-7 |
|---|---|
产品名称 |
Acacic Acid |
分子式 |
C30H48O5 |
分子量 |
488.7 g/mol |
IUPAC 名称 |
(3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,5,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-28(20,6)29(17,7)15-23(33)30(18,24(34)35)16-22(25)32/h8,18-23,31-33H,9-16H2,1-7H3,(H,34,35)/t18-,19-,20+,21-,22-,23+,27-,28+,29+,30+/m0/s1 |
InChI 键 |
CFKXWTNHIJAFNL-OOURDANISA-N |
手性 SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)C(=O)O)O)C)C)(C)C)O |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)C(=O)O)O)C)C)(C)C)O)C)C |
规范 SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)C(=O)O)O)C)C)(C)C)O)C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



